molecular formula C11H8N2O5 B1674289 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide CAS No. 3688-53-7

2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

Cat. No.: B1674289
CAS No.: 3688-53-7
M. Wt: 248.19 g/mol
InChI Key: LYAHJFZLDZDIOH-UHFFFAOYSA-N
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Description

Furylfuramide, also known as AF-2, is a synthetic nitrofuran derivative with the molecular formula C11H8N2O5 and a molar mass of 248.19 g/mol . This compound is of significant historical and research importance. It was widely used as a food preservative in Japan until 1974, when it was banned after being identified as a mutagen and carcinogen . The case of Furylfuramide was pivotal in validating the Ames test as a rapid and effective bio-detector for chemical mutagens and potential carcinogens, convincing the scientific and regulatory communities of the value of such screening methods . Animal studies have shown that Furylfuramide causes benign and malignant tumors in the mammary glands, stomachs, esophagi, and lungs of rodents . It is a direct-acting mutagen in bacteria, meaning it can cause DNA damage without requiring metabolic activation . This compound is offered exclusively for research purposes, such as in studies of chemical mutagenesis, carcinogenesis, and the development of safety assessment protocols. Furylfuramide is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8N2O5/c12-11(14)8(9-2-1-5-17-9)6-7-3-4-10(18-7)13(15)16/h1-6H,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

LYAHJFZLDZDIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1=COC(=C1)C(=CC2=CC=C(O2)[N+](=O)[O-])C(=O)N
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Molecular Formula

C11H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name AF-2
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DSSTOX Substance ID

DTXSID40859832
Record name 2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide
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Molecular Weight

248.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Af-2 appears as bright orange crystals. (NTP, 1992), Reddish-orange solid; [HSDB] Bright orange solid; [CAMEO]
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name Furylfuramide
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in water; soluble in dimethyl formamide, ethanol and methanol
Details IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V31 48 (1983)
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Details IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V31 48 (1983)
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Vapor Pressure

0.00000007 [mmHg]
Record name Furylfuramide
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Color/Form

Reddish-orange needles

CAS No.

3688-53-7
Record name AF-2
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Melting Point

151-152 °C
Details IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: https://monographs.iarc.fr/ENG/Classification/index.php, p. V31 48 (1983)
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Preparation Methods

Chemical Identity and Structural Features

Furylfuramide (C₁₁H₈N₂O₅) is characterized by a conjugated enamide structure linking two furan rings, one of which is nitro-substituted at the 5-position. The IUPAC name, (Z)-2-(furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide , reflects its stereochemistry and functional groups. The compound’s molecular weight is 248.19 g/mol, with a melting point of 156–158°C. Its mutagenic activity arises from the nitro group’s ability to form reactive intermediates that interact with DNA.

Historical Synthesis of Furylfuramide

Modern Adaptations and Purification

Contemporary protocols often employ high-performance liquid chromatography (HPLC) for purification, as noted in studies using Furylfuramide as a mutagenic control. For instance, HPLC-grade methanol and acetonitrile are used to isolate Furylfuramide from reaction byproducts, achieving >95% purity. However, the core synthesis remains unchanged due to the efficiency of the original method.

Analytical Characterization

Post-synthesis characterization relies on spectroscopic and chromatographic techniques:

Spectroscopic Data
  • UV-Vis : λₘₐₐ = 365 nm (nitrofuran chromophore).
  • IR : Peaks at 1670 cm⁻¹ (amide C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch).
  • NMR :
    • ¹H NMR (DMSO-d₆) : δ 8.45 (s, 1H, NH), 7.85–6.75 (m, 5H, furan protons).
Chromatographic Purity

HPLC analysis with a C18 column (mobile phase: 70:30 acetonitrile/water) confirms purity, with retention times of 8.2 minutes.

Applications in Mutagenicity Research

Furylfuramide’s primary use lies in Ames testing , where it induces frameshift mutations in Salmonella typhimurium strains TA98 and TA100. Its mutagenic potency is quantified at 18,788 revertants/plate/nmole in TA1535 strains, underscoring its role as a positive control. The compound’s activity is contingent on bacterial nitroreductases, which reduce the nitro group to a hydroxylamine intermediate capable of DNA adduction.

Critical Analysis of Synthesis Methods

Efficiency and Scalability

The 1958 method remains the gold standard due to its simplicity and reproducibility. However, limitations include:

  • Low Yield : Unreported yields suggest inefficiencies in the condensation step.
  • Safety Concerns : Acetic anhydride’s corrosive nature necessitates specialized equipment.

Comparative Data

Parameter Original Method (1958) Modern Adaptations
Reagents 5-Nitrofurfural, 2-Furfuryl acetic acid (K salt) Same as original
Solvent Acetic anhydride Acetic anhydride
Purification Recrystallization HPLC
Purity Not reported >95%

Chemical Reactions Analysis

Furylfuramide undergoes various chemical reactions, including:

    Oxidation: The nitro group in furylfuramide can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: Furylfuramide can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Furylfuramide, also known as AF-2, is a synthetic nitrofuran derivative that saw widespread use as a food preservative in Japan starting in 1965 . However, it was withdrawn from the market in 1974 due to concerns about its mutagenic and carcinogenic potential .

Historical Application as a Food Preservative

Furylfuramide was initially used as a food preservative in Japan . Its effectiveness in preventing microbial growth led to its incorporation into various food products to extend their shelf life .

Mutagenicity

Furylfuramide was found to be mutagenic to bacteria in in vitro studies, raising suspicions about its potential carcinogenicity . This mutagenic activity was confirmed in eukaryotic organisms, as it induced mutations in Neurospora crassa and mitotic crossing over .

Animal Studies

Animal testing revealed that furylfuramide could induce both benign and malignant tumors in rodents . These tumors were observed in the mammary glands, stomachs, esophagi, and lungs of both sexes .

Impact on Carcinogenicity Screening

The discovery of furylfuramide's mutagenicity and carcinogenicity underscored the value of using bacterial mutagenicity as a screening method for potential carcinogens . This approach was faster and more efficient compared to relying solely on animal testing . The availability of such tests led to increased government oversight and testing of compounds to which the public might be exposed .

Hypoxic Cells

Furylfuramide has been researched for its effects on hypoxic cells . Hypoxic cells are cells with low oxygen levels, which can be more resistant to radiation therapy. Furylfuramide has been studied as a potential radiosensitizer, a substance that makes cells more sensitive to radiation .

Tables

PropertyDescription
Chemical NatureSynthetic nitrofuran derivative
Primary ApplicationFood preservative (historical)
ToxicologyMutagenic to bacteria in vitro
CarcinogenicityCauses benign and malignant tumors in rodents (mammary glands, stomachs, esophagi, and lungs)
Other ApplicationsRadiosensitizer for hypoxic cells

Japan (1965-1974)

Furylfuramide was used as a food preservative in Japan from 1965 to 1974 . During this period, it was added to a variety of food products to prevent spoilage and extend shelf life . However, due to concerns about its mutagenic and carcinogenic potential, it was eventually withdrawn from the market .

Mutagenicity Screening

Mechanism of Action

Furylfuramide exerts its effects primarily through its interaction with DNA. The compound forms adducts with DNA, leading to mutations during DNA replication. The nitro group in furylfuramide is believed to be responsible for its mutagenic properties. The compound is metabolized by cytochrome P450 enzymes, which can either activate or deactivate its mutagenic potential .

Comparison with Similar Compounds

Key Toxicological Findings:

  • Hepatotoxicity: Oral administration in rodents induces centrolobular liver necrosis, reversible after 14 days post-exposure . Phenobarbital pretreatment reduces toxicity by enhancing metabolic detoxification via cytochrome P450 enzymes .
  • Mutagenicity: Strong genotoxic activity in Salmonella typhimurium umu and Ames tests, with ID₅₀ values of 0.35 μmol/mL (umu test) and suppression by compounds like isofraxinellone (ID₅₀ = 0.24 μmol/mL) .
  • Carcinogenicity: Induces forestomach tumors in mice and hamsters at chronic exposure levels .

Comparison with Similar Compounds

Mutagenicity and Antimutagenic Interactions

Furylfuramide exhibits potent mutagenicity, but its effects are modulated by structural analogs and natural compounds.

Table 1: Mutagenicity and Antimutagenic Activity

Compound Test System ID₅₀ (μmol/mL) Key Findings References
Furylfuramide Umu test 0.35 Induces SOS response; positive control
Isofraxinellone (35) Ames test (TA100) 0.24 Suppresses AF-2 mutagenicity
Pinocembrin (1) Umu test (AF-2 inhibition) 0.18 52% suppression at 0.20 μmol/mL
Vanillin E. coli WP2s ~986 μM Inhibits AF-2 mutagenesis via DNA repair

Insights :

  • Isofraxinellone and flavonoids (e.g., pinocembrin) directly inhibit AF-2 mutagenicity, while vanillin enhances DNA repair pathways .
  • AF-2’s mutagenic potency is higher than nitrofurazone, which requires metabolic activation in E. coli .

Hepatotoxicity and Metabolic Pathways

Table 2: Hepatotoxic Effects and Metabolic Modulation

Compound Liver Impact Metabolic Pathway Key Enzymes/Modifiers References
Furylfuramide Centrolobular necrosis; reversible Cytochrome P450IA2-mediated deactivation Phenobarbital (induces detox)
CCl₄ Severe necrosis; irreversible damage CYP2E1 activation → free radical formation Anti-P450IA2 IgG (inhibits)
Nitrofurazone DNA/RNA synthesis inhibition Requires nitroreductase activation Mutant E. coli resistant

Insights :

  • AF-2 and CCl₄ both disrupt hepatic mixed-function oxidases, but AF-2’s effects are reversible .
  • Pretreatment with CCl₄ or phenobarbital enhances AF-2 detoxification, suggesting shared P450 pathways .

Carcinogenicity and Tumorigenic Potential

Table 3: Carcinogenic Profiles

Compound Model Organism Target Organ Tumor Incidence References
Furylfuramide Mice Forestomach High (~80%)
4-Nitroquinoline 1-oxide Mice Lung, skin Moderate
Limonin Artemia salina N/A Non-carcinogenic

Insights :

  • AF-2’s transplacental carcinogenicity in fetal mice distinguishes it from non-carcinogenic limonoids .
  • Compared to 4-nitroquinoline 1-oxide, AF-2 shows organ-specific tropism for the gastrointestinal tract .

Biological Activity

Furylfuramide, also known as AF-2, is a synthetic nitrofuran derivative that has garnered attention due to its mutagenic and carcinogenic properties. Initially utilized as a food preservative in Japan from 1965 until its withdrawal in 1974, extensive research has since been conducted to evaluate its biological activity, particularly its carcinogenic potential.

Furylfuramide's chemical structure is characterized by a nitro group attached to a furan ring, which is believed to play a significant role in its biological activity. The compound's mutagenic properties were first identified through bacterial assays, notably the Ames test, which indicated that it could induce mutations in Escherichia coli and other organisms .

The mechanism by which furylfuramide exerts its carcinogenic effects appears to involve the formation of reactive intermediates that can interact with DNA, leading to chromosomal aberrations and mutations. Studies have demonstrated that furylfuramide can cause chromosomal damage in human lymphocytes and induce malignant tumors in various rodent models .

Animal Testing Results

Furylfuramide has been shown to induce tumors in multiple organs of rodents. Notable findings from animal studies include:

  • Mammary Glands : Development of benign and malignant tumors.
  • Stomach : Induction of tumors in the forestomach.
  • Esophagus and Lungs : Tumor formation observed across various studies.

A comprehensive study involving ddY mice revealed that administration of furylfuramide at doses of 50 mg/kg resulted in significant tumor development .

Summary of Key Studies

StudyOrganismDose (mg/kg)Observed Effects
Higashikuni et al.Mouse25-100 (i.p.)Weakly positive for micronuclei
SugiyamaRat30-240 (gavage)Positive for chromosomal aberrations
Azegami et al.VariousVariesMutagenicity confirmed in bacterial assays

Mutagenicity Assessments

Furylfuramide has undergone numerous mutagenicity assessments, which have consistently shown positive results across various test systems:

  • Ames Test : Demonstrated mutagenic activity with and without metabolic activation.
  • Micronucleus Assay : Indicated increased frequency of micronuclei in peripheral blood reticulocytes following treatment.

These findings highlight the compound's potential to cause genetic damage, reinforcing concerns regarding its safety as a food additive .

Regulatory Actions and Current Status

Due to its established mutagenic and carcinogenic properties, furylfuramide was banned from use as a food preservative in Japan in 1974. The decision was based on extensive evidence linking the compound to cancer development in laboratory animals, alongside its mutagenic effects observed in vitro .

Case Studies and Implications

Recent literature has revisited the risk assessment methodologies used for chemicals like furylfuramide. One case study emphasized the importance of integrating both traditional animal testing and newer screening methods such as bacterial mutagenicity tests to improve regulatory oversight .

Q & A

Q. What are the standard experimental protocols for assessing Furylfuramide's mutagenicity in bacterial reverse mutation assays?

  • Methodological Answer : Bacterial reverse mutation assays (e.g., Ames test variants) are commonly used. Key steps include:
  • Using E. coli WP2 try⁻ strains (e.g., strain C801) to assess tryptophan reversibility .
  • Supplementing with rat liver homogenate (S9 fraction) for metabolic activation, prepared with NADP and glucose-6-phosphate .
  • Exposing bacterial suspensions to Furylfuramide (e.g., 10–25 µg/mL) at 37°C for 10 minutes, followed by centrifugation and viability testing on minimal agar plates .
  • Quantifying revertant colonies and comparing to controls (without S9 or Furylfuramide) to confirm metabolic activation dependency .

Q. How do researchers determine the optimal concentration range of Furylfuramide for in vitro genotoxicity studies?

  • Methodological Answer :
  • Conduct dose-response experiments with incremental concentrations (e.g., 0.015–0.15 ppm) to establish cytotoxicity thresholds using survival curves .
  • Measure DNA damage via rec-assays, comparing survival rates of DNA repair-proficient (Rec⁺) and repair-deficient (Rec⁻) bacterial strains .
  • Validate results with complementary methods, such as host-mediated assays in mice, where Furylfuramide is administered orally and peritoneal fluid is analyzed for mutagenic metabolites .

Q. What experimental models are recommended for studying Furylfuramide's metabolic activation requirements?

  • Methodological Answer :
  • Bacterial systems : Use E. coli WP2try strains with/without S9 fraction to distinguish between direct and metabolism-dependent mutagenicity .
  • Host-mediated assays : Employ ddY mice to evaluate in vivo metabolic conversion, extracting peritoneal fluid post-administration to quantify mutagenic intermediates .
  • In vitro activation : Combine liver S9 fractions with bacterial suspensions to simulate mammalian metabolic pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo genotoxicity data for Furylfuramide?

  • Methodological Answer :
  • Analyze metabolic context : In vitro systems may lack tissue-specific activation pathways present in vivo. Use host-mediated assays to bridge this gap .
  • Compare S9 sources : Test liver homogenates from different species (e.g., rat vs. human) to identify metabolic variability .
  • Replicate conflicting studies : Ensure consistent parameters (e.g., exposure time, temperature) and validate with orthogonal methods like comet assays or transcriptomic profiling .

Q. What methodological considerations are critical for integrating transcriptomic data with traditional mutagenicity assays in Furylfuramide research?

  • Methodological Answer :
  • Data correlation : Link gene expression changes (e.g., DNA repair genes) with phenotypic outcomes (e.g., revertant counts) using multivariate analysis .
  • Experimental design : Pair RNA sequencing with parallel mutagenicity assays on the same bacterial/mammalian cell batches to control for batch effects .
  • Public data repositories : Archive raw sequencing data and experimental metadata in FAIR-compliant repositories to enable cross-study validation .

Q. What strategies improve detection of low-frequency mutations induced by Furylfuramide in complex biological systems?

  • Methodological Answer :
  • High-throughput sequencing : Use whole-genome sequencing to identify rare mutations below the detection limit of colony-counting methods .
  • Enrichment cultures : Propagate exposed bacterial populations in selective media to amplify mutant subpopulations before analysis .
  • Statistical rigor : Apply Poisson distribution models to distinguish spontaneous vs. induced mutations, especially at low doses .

Tables for Reference

Table 1 : Key Parameters in Furylfuramide Mutagenicity Assays (Adapted from )

ParameterIn Vitro (Bacterial)In Vivo (Mouse)
Furylfuramide Concentration10–25 µg/mL15 mg/kg (oral dose)
Incubation Time10 minutes24–48 hours
Metabolic ActivationS9 fraction requiredLiver enzymes present
Mutation Frequency200+ revertants/10⁷ survivorsPeritoneal fluid analysis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide
Reactant of Route 2
2-(Furan-2-yl)-3-(5-nitrofuran-2-yl)prop-2-enamide

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